molecular formula C19H28N2O4 B7132439 N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide

N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7132439
M. Wt: 348.4 g/mol
InChI Key: ZTTKHMYZZQAQIU-UHFFFAOYSA-N
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Description

N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a carboxamide group and a phenyl ring that is further substituted with cyclopentyloxy and methoxy groups. The unique structure of this compound makes it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-21-10-11-24-17(13-21)19(22)20-12-14-6-5-9-16(23-2)18(14)25-15-7-3-4-8-15/h5-6,9,15,17H,3-4,7-8,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTKHMYZZQAQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)NCC2=C(C(=CC=C2)OC)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl ring, which is then coupled with a morpholine derivative. The key steps include:

    Formation of the substituted phenyl ring: This can be achieved through various methods such as Friedel-Crafts acylation or alkylation, followed by substitution reactions to introduce the cyclopentyloxy and methoxy groups.

    Coupling with morpholine: The substituted phenyl ring is then reacted with a morpholine derivative under conditions that facilitate the formation of the carboxamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development or biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: It could affect signaling pathways by interacting with key proteins or other molecules involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone: This compound shares the cyclopentyloxy and methoxy substitutions on the phenyl ring but has a different core structure.

    N-[(2-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide: Similar in structure but lacks the cyclopentyloxy group.

Uniqueness

N-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-4-methylmorpholine-2-carboxamide is unique due to the combination of its morpholine ring, carboxamide group, and the specific substitutions on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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